molecular formula C21H16N2OS B3037418 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 478033-55-5

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3037418
CAS No.: 478033-55-5
M. Wt: 344.4 g/mol
InChI Key: AWZYJZMCCHEYDE-UHFFFAOYSA-N
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Description

The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4,5-dihydronaphtho[1,2-b]thiophene moiety and at the 5-position with a 4-methylphenyl group. This article compares these analogs to infer trends in molecular behavior.

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-13-6-8-15(9-7-13)20-22-23-21(24-20)18-12-16-11-10-14-4-2-3-5-17(14)19(16)25-18/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZYJZMCCHEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143952
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478033-55-5
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478033-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dihydronaphtho[1,2-b]thien-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Naphthothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a naphthalene derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Methylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the methylphenyl group onto the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Overview of Analogs

The following analogs share the 1,3,4-oxadiazole core and dihydronaphthothiophene group but differ in the substituent at the 5-position:

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole (CAS: 477888-00-9)

  • Substituent: Methylsulfanyl (–SMe) group.
  • Molecular Formula: C₁₅H₁₂N₂OS₂
  • Molecular Weight: 300.4 g/mol
  • Purity: ≥95% (discontinued) .

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole (CAS: 478033-60-2)

  • Substituent: 3-(Trifluoromethyl)benzylsulfanyl (–SCH₂C₆H₄CF₃).
  • Molecular Formula: C₂₂H₁₅F₃N₂OS₂
  • Molecular Weight: 444.5 g/mol
  • Purity: ≥95% (discontinued) .

5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS: 477887-99-3)

  • Substituent: Thiol (–SH) group.
  • Molecular Formula: C₁₄H₁₀N₂OS₂
  • Molecular Weight: 286.37 g/mol .

Key Comparative Data

Property Target Compound (5-(4-methylphenyl)) CAS 477888-00-9 (–SMe) CAS 478033-60-2 (–SCH₂C₆H₄CF₃) CAS 477887-99-3 (–SH)
Molecular Weight Not available 300.4 g/mol 444.5 g/mol 286.37 g/mol
Substituent 4-Methylphenyl Methylsulfanyl Trifluoromethylbenzylsulfanyl Thiol
Purity Not available ≥95% ≥95% Not specified
Commercial Availability Not available Discontinued Discontinued Not specified

Analysis of Substituent Effects

Molecular Weight and Steric Effects
  • The trifluoromethylbenzylsulfanyl substituent (CAS 478033-60-2) significantly increases molecular weight (444.5 g/mol) compared to the methylsulfanyl analog (300.4 g/mol) . This suggests bulkier substituents enhance molecular complexity and may influence solubility or crystallinity.
Electronic and Reactivity Trends
  • Methylsulfanyl (–SMe) : The electron-donating nature of –SMe could stabilize the oxadiazole ring, enhancing thermal stability .
  • Trifluoromethylbenzylsulfanyl (–SCH₂C₆H₄CF₃) : The electron-withdrawing CF₃ group may increase electrophilicity, making the compound more reactive in cross-coupling reactions .
  • Thiol (–SH) : The –SH group offers nucleophilic reactivity, enabling thiol-ene click chemistry or metal coordination .
Commercial Viability

Implications for the Target Compound

The target compound’s 4-methylphenyl substituent likely imparts distinct properties:

  • Aromatic Stability : The phenyl group may enhance π-π stacking interactions, improving solid-state packing for optoelectronic applications.
  • Hydrophobicity : Compared to sulfur-containing analogs, the 4-methylphenyl group could reduce polarity, favoring solubility in organic solvents.

Biological Activity

The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C22H18N2OS2
  • Molecular Weight : 390.52 g/mol
  • CAS Number : 478033-59-9

Biological Activities

The biological activities of oxadiazole derivatives are well-documented. The compound in focus exhibits a variety of pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, one study reported that derivatives similar to the compound displayed cytotoxic activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values ranging from 2.76 to 9.27 µM for specific derivatives .
  • Anti-inflammatory Effects :
    • Oxadiazoles have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Activity :
    • The structural features of oxadiazoles contribute to their effectiveness against various pathogens. Compounds similar to the one discussed have shown activity against both bacterial and fungal strains .

The mechanisms underlying the biological activities of 1,3,4-oxadiazoles often involve:

  • Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Interaction with Cellular Targets : These compounds may also interact with specific cellular receptors or signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives:

  • Study on Antitumor Activity :
    • A derivative was evaluated against a panel of twelve human tumor cell lines and showed selective cytotoxicity towards renal cancer cells with an IC50 value of 1.143 µM . This suggests potential for targeted cancer therapies.
  • Anti-tubercular Activity :
    • Research has indicated that certain oxadiazole compounds exhibit significant anti-tubercular activity by inhibiting EthR, a key regulator in Mycobacterium tuberculosis . This positions them as candidates for tuberculosis treatment.

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerHeLa2.76
AnticancerCaco-29.27
Anti-tubercularMycobacterium tuberculosis0.072
Anti-inflammatoryVariousN/A
AntimicrobialVarious bacteria/fungiN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole

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